molecular formula C22H28NP B1244562 2-(DI-Tert-butylphosphino)-1-phenylindole CAS No. 740815-37-6

2-(DI-Tert-butylphosphino)-1-phenylindole

Cat. No.: B1244562
CAS No.: 740815-37-6
M. Wt: 337.4 g/mol
InChI Key: HDZRDZCQFYUOHE-UHFFFAOYSA-N
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Description

2-(DI-Tert-butylphosphino)-1-phenylindole is an organophosphorus compound that features a phosphine ligand attached to an indole ring. This compound is known for its utility in various catalytic processes, particularly in the field of organic synthesis. The presence of the phosphine group enhances its reactivity and makes it a valuable ligand in transition metal-catalyzed reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(DI-Tert-butylphosphino)-1-phenylindole typically involves the reaction of 1-phenylindole with di-tert-butylphosphine. The process can be carried out under inert atmosphere conditions to prevent oxidation of the phosphine group. A common method involves the use of a palladium catalyst to facilitate the coupling reaction between the indole and the phosphine ligand.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Types of Reactions:

    Oxidation: The phosphine group in this compound can undergo oxidation to form phosphine oxides.

    Substitution: The compound can participate in substitution reactions where the phosphine ligand is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Heck reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or oxygen can be used under mild conditions.

    Substitution: Nucleophiles such as halides or amines can be employed in the presence of a suitable catalyst.

    Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are typically used under inert atmosphere conditions.

Major Products:

    Oxidation: Phosphine oxides.

    Substitution: Various substituted indole derivatives.

    Coupling Reactions: Biaryl compounds and other complex organic molecules.

Scientific Research Applications

2-(DI-Tert-butylphosphino)-1-phenylindole has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It plays a role in the development of new drugs and therapeutic agents.

    Industry: The compound is utilized in the production of fine chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism by which 2-(DI-Tert-butylphosphino)-1-phenylindole exerts its effects is primarily through its role as a ligand in catalytic processes. The phosphine group coordinates with transition metals, forming complexes that facilitate various chemical transformations. These complexes can activate substrates, lower activation energies, and increase reaction rates. The indole ring provides additional stability and electronic properties that enhance the overall reactivity of the compound.

Comparison with Similar Compounds

  • 2-(DI-Tert-butylphosphino)biphenyl
  • 2-(DI-Tert-butylphosphino)-2’,4’,6’-triisopropylbiphenyl
  • 2-(DI-Tert-butylphosphino)-1,1’-biphenyl

Uniqueness: 2-(DI-Tert-butylphosphino)-1-phenylindole is unique due to the presence of the indole ring, which imparts distinct electronic and steric properties compared to other phosphine ligands. This uniqueness makes it particularly effective in certain catalytic processes where other ligands may not perform as well.

Properties

IUPAC Name

ditert-butyl-(1-phenylindol-2-yl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28NP/c1-21(2,3)24(22(4,5)6)20-16-17-12-10-11-15-19(17)23(20)18-13-8-7-9-14-18/h7-16H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDZRDZCQFYUOHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(C1=CC2=CC=CC=C2N1C3=CC=CC=C3)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28NP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40457771
Record name 2-(DI-TERT-BUTYLPHOSPHINO)-1-PHENYLINDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40457771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

740815-37-6
Record name 2-[Bis(1,1-dimethylethyl)phosphino]-1-phenyl-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=740815-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(DI-TERT-BUTYLPHOSPHINO)-1-PHENYLINDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40457771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[Bis(2-methyl-2-propanyl)phosphino]-1-phenyl-1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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